molecular formula C10H8FNO B1339319 8-Fluoro-2-methylquinolin-4-ol CAS No. 5288-22-2

8-Fluoro-2-methylquinolin-4-ol

Cat. No.: B1339319
CAS No.: 5288-22-2
M. Wt: 177.17 g/mol
InChI Key: LLUXFHIYAWGJGO-UHFFFAOYSA-N
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Description

8-Fluoro-2-methylquinolin-4-ol is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

The palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives, including 8-Fluoro-2-methylquinolin-4-ol, with nucleophilic fluoride showcases the compound's role in chemical synthesis. This process utilizes AgF as the fluoride source and a hypervalent iodine oxidant, emphasizing its utility in creating complex fluorinated molecules (McMurtrey, Racowski, & Sanford, 2012).

Antimicrobial Activity

This compound derivatives have been studied for their antimicrobial potential. The synthesis of novel ligands, including derivatives of this compound, and their metal complexes exhibit significant antimicrobial activity against various bacterial strains, demonstrating its potential in developing new antimicrobial agents (Patel & Patel, 2017).

Fluorescence and Photophysical Properties

Research on 4-fluorophenyl substituted 8-hydroxyquinoline derivatives, related to this compound, showcases their strong fluorescence emission, making them viable for applications in organic light-emitting diodes (OLEDs). Studies involving density functional theory (DFT) and time-dependent DFT (TD-DFT) provide insights into their electronic structures and photophysical properties, suggesting their use in advanced optical materials and devices (Suliman, Al-Nafai, & Al-Busafi, 2014).

Application in Biological Systems

Derivatives of this compound have been identified as powerful prototypes for zinc sensors in biological systems. These derivatives, through systematic chemical modifications, have shown improvements in quantum yield and significant shifts in fluorescence emission wavelengths, indicating their potential in sensitive and selective monitoring of free Zn^(2+) in complex biological samples (Pearce, Jotterand, Carrico, & Imperiali, 2001).

Anticorrosion Properties

Studies have revealed that methylquinolin-8-ol derivatives, closely related to this compound, exhibit significant anti-corrosion properties. These derivatives are effective in inhibiting corrosion in carbon steel, particularly in acidic environments like 1 M HCl. Their adsorption on the steel surface follows the Langmuir model, and in-depth theoretical calculations and simulations further substantiate their potential in corrosion prevention applications (Rouifi et al., 2020).

Safety and Hazards

8-Fluoro-2-methylquinolin-4-ol is harmful by inhalation, in contact with skin, and if swallowed . It can cause serious eye damage . Therefore, it is recommended to wear protective gloves, protective clothing, and eye protection when handling this compound .

Biochemical Analysis

Biochemical Properties

8-Fluoro-2-methylquinolin-4-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in various biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in persistent changes in cellular processes, such as altered gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and cellular changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, toxic or adverse effects may occur, such as oxidative stress and cellular damage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity and its effects on cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can affect its activity and the extent of its biochemical and cellular effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

8-fluoro-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-5-9(13)7-3-2-4-8(11)10(7)12-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUXFHIYAWGJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572353
Record name 8-Fluoro-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5288-22-2
Record name 8-Fluoro-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-fluoro-2-methylquinolin-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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